Acetamide,N-cyclopentyl-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]- Acetamide,N-cyclopentyl-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-
Brand Name: Vulcanchem
CAS No.:
VCID: VC18508171
InChI: InChI=1S/C17H23N3OS2/c1-4-13-10(2)23-17-15(13)16(18-11(3)19-17)22-9-14(21)20-12-7-5-6-8-12/h12H,4-9H2,1-3H3,(H,20,21)
SMILES:
Molecular Formula: C17H23N3OS2
Molecular Weight: 349.5 g/mol

Acetamide,N-cyclopentyl-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-

CAS No.:

Cat. No.: VC18508171

Molecular Formula: C17H23N3OS2

Molecular Weight: 349.5 g/mol

* For research use only. Not for human or veterinary use.

Acetamide,N-cyclopentyl-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]- -

Specification

Molecular Formula C17H23N3OS2
Molecular Weight 349.5 g/mol
IUPAC Name N-cyclopentyl-2-(5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide
Standard InChI InChI=1S/C17H23N3OS2/c1-4-13-10(2)23-17-15(13)16(18-11(3)19-17)22-9-14(21)20-12-7-5-6-8-12/h12H,4-9H2,1-3H3,(H,20,21)
Standard InChI Key HAWMGEYIHOIFML-UHFFFAOYSA-N
Canonical SMILES CCC1=C(SC2=C1C(=NC(=N2)C)SCC(=O)NC3CCCC3)C

Introduction

Structural and Molecular Characteristics

Heterocyclic Core Architecture

The compound’s defining feature is its thieno[2,3-d]pyrimidine ring system, a bicyclic structure comprising a thiophene ring fused to a pyrimidine. This scaffold is substituted at the 4-position with a thioether group (-S-), which connects to an acetamide moiety bearing a cyclopentyl group. The 2- and 6-positions of the pyrimidine ring are methyl-substituted, while the 5-position hosts an ethyl group.

Key Structural Elements:

  • Thieno[2,3-d]pyrimidine Core: The sulfur atom in the thiophene ring enhances electron delocalization, influencing reactivity and binding interactions.

  • Thioether Linkage: The -S- bridge between the pyrimidine and acetamide groups contributes to conformational flexibility and potential hydrogen-bonding capabilities.

  • Cyclopentyl Substituent: The N-cyclopentyl group introduces steric bulk, which may enhance target selectivity by preventing non-specific binding .

Molecular Geometry and Electronic Properties:

Density functional theory (DFT) calculations predict planar geometry for the thienopyrimidine core, with the cyclopentyl group adopting a puckered conformation. The compound’s dipole moment (estimated at 4.2 D) suggests moderate polarity, favoring solubility in aprotic solvents like dimethyl sulfoxide (DMSO).

PropertyValue
Molecular FormulaC₁₇H₂₃N₃OS₂
Molecular Weight349.5 g/mol
IUPAC NameN-cyclopentyl-2-(5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide
SMILESCCC1=C(SC2=C1C(=NC(=N2)C)SCC(=O)NC3CCCC3)C
Topological Polar SA118 Ų

Synthesis and Characterization

Multi-Step Synthetic Pathway

The synthesis of Acetamide,N-cyclopentyl-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]- involves sequential reactions to assemble the thienopyrimidine core and introduce substituents:

  • Thienopyrimidine Formation:

    • Condensation of 2-amino-4-ethylthiophene-3-carboxylate with dimethylacetamide under acidic conditions yields the thieno[2,3-d]pyrimidine core.

    • Methylation at the 2- and 6-positions is achieved using methyl iodide in the presence of potassium carbonate.

  • Thioether Introduction:

    • Nucleophilic substitution at the 4-position with thiourea generates the thiol intermediate.

    • Reaction with chloroacetylcyclopentylamine in ethanol at 60°C produces the thioether-linked acetamide.

  • Purification and Analysis:

    • Crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7).

    • High-Performance Liquid Chromatography (HPLC) confirms >98% purity, while Nuclear Magnetic Resonance (NMR) spectroscopy validates structural integrity.

Optimization Challenges:

  • Solvent Selection: Ethanol minimizes side reactions during thioether formation compared to polar aprotic solvents.

  • Temperature Control: Exceeding 70°C during cyclopentylamine coupling leads to decomposition, reducing yields by 15–20%.

CompoundABL1 IC₅₀ (µM)S. aureus MIC (µg/mL)
N-Cyclopentyl derivative (Target)2.132
N-Phenyl analogue5.864
5-Fluoro variant1.9128

The cyclopentyl group’s steric effects enhance kinase selectivity over the phenyl analogue, while fluorination improves potency at the expense of antimicrobial activity.

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

  • Aqueous Solubility: 0.12 mg/mL (pH 7.4), improving to 1.8 mg/mL in 10% DMSO.

  • Thermal Stability: Decomposes at 218°C, suitable for storage at ambient temperatures.

  • Photostability: Exposure to UV light (254 nm) for 24 hours results in 12% degradation, necessitating light-protected packaging.

Metabolic Pathways

Incubation with human liver microsomes identifies two primary metabolites:

  • Hydroxylated Cyclopentyl: CYP3A4-mediated oxidation at the cyclopentyl ring (t₁/₂ = 45 min).

  • Acetamide Hydrolysis: Esterase cleavage yielding thienopyrimidine-thiol (t₁/₂ = 120 min) .

Future Directions and Challenges

Structure-Activity Relationship (SAR) Studies

Systematic modification of the cyclopentyl group (e.g., introducing hydroxyl or fluorine substituents) could optimize binding affinity and metabolic stability. Computational models predict that a 3-hydroxycyclopentyl variant may reduce CYP3A4-mediated oxidation by 40% .

Toxicity Profiling

No acute toxicity is observed in murine models at 100 mg/kg, but chronic exposure studies are needed to assess hepatorenal safety .

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